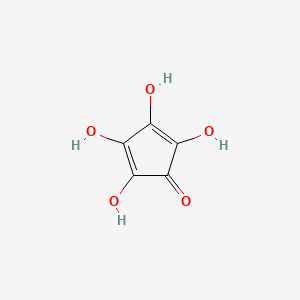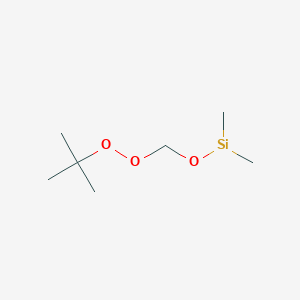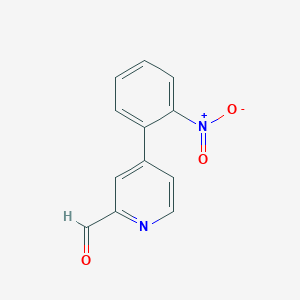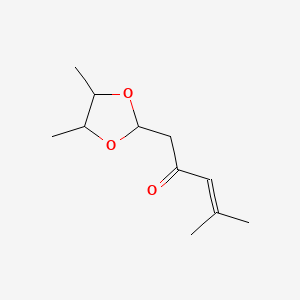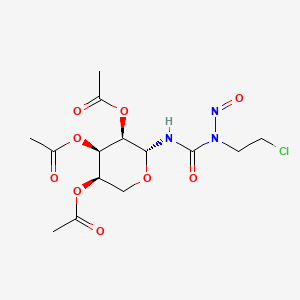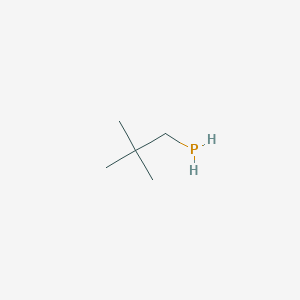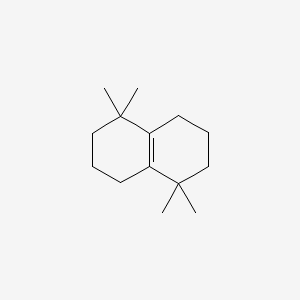
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is a synthetic ketone fragrance compound, also known by various commercial names such as Iso E Super, Iso Gamma Super, and others . It is widely used in the fragrance industry due to its woody, slightly ambergris odor, reminiscent of clean human skin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is produced commercially through a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction yields a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst such as aluminum chloride ensures that the acetyl group is at position 2 of the resulting cyclohexene adduct .
Industrial Production Methods
The industrial production of this compound involves the same synthetic route but on a larger scale. The use of aluminum chloride as a catalyst and phosphoric acid for cyclization are standard practices in the industry .
Análisis De Reacciones Químicas
Types of Reactions
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use as a fragrance in various biological products.
Medicine: Investigated for its potential therapeutic properties and its use in medicinal chemistry.
Industry: Widely used in the fragrance industry for perfumes, detergents, and air fresheners.
Mecanismo De Acción
The mechanism of action of 1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene involves its interaction with olfactory receptors in the human nose. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody and ambergris odor . The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signal transduction mechanism .
Comparación Con Compuestos Similares
Similar Compounds
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but differs in the degree of hydrogenation.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another compound with a similar tetramethyl structure but different functional groups.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl): Similar in structure but with different substituents.
Uniqueness
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is unique due to its specific odor profile and its widespread use in the fragrance industry. Its ability to provide a long-lasting woody and ambergris scent makes it a valuable ingredient in various consumer products .
Propiedades
Número CAS |
56239-59-9 |
|---|---|
Fórmula molecular |
C14H24 |
Peso molecular |
192.34 g/mol |
Nombre IUPAC |
4,4,8,8-tetramethyl-1,2,3,5,6,7-hexahydronaphthalene |
InChI |
InChI=1S/C14H24/c1-13(2)9-5-8-12-11(13)7-6-10-14(12,3)4/h5-10H2,1-4H3 |
Clave InChI |
DMUCYUBVMPOSHB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1CCCC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


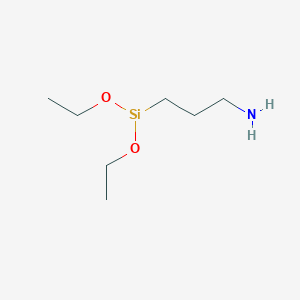
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

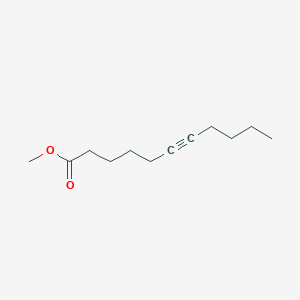
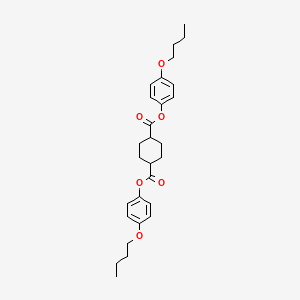
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
